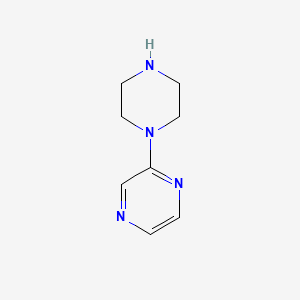

2-(Piperazin-1-yl)pyrazine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-piperazin-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c1-2-11-8(7-10-1)12-5-3-9-4-6-12/h1-2,7,9H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGFLVDMFDHYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188342 | |

| Record name | 1-Piperazinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34803-68-4 | |

| Record name | 2-(1-Piperazinyl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34803-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034803684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperazinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-piperazinylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Pathways for 2-(Piperazin-1-yl)pyrazine

The construction of the this compound scaffold can be achieved through several synthetic routes, ranging from classical condensation reactions to modern catalytic methods.

Classical Organic Synthesis Approaches

Historically, the synthesis of pyrazine (B50134) derivatives often involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. researchgate.net For this compound specifically, a common classical approach is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a halopyrazine, such as 2-chloropyrazine, with piperazine (B1678402). vulcanchem.com The electron-deficient nature of the pyrazine ring facilitates the displacement of the halide by the nucleophilic piperazine.

Another classical method involves the self-condensation of α-aminocarbonyl compounds to form a dihydropyrazine (B8608421) intermediate, which is then oxidized to the aromatic pyrazine. researchgate.netunimas.my While fundamental, these methods can sometimes require harsh reaction conditions or lead to the formation of byproducts, necessitating extensive purification. researchgate.net

A notable classical procedure is the reaction of 2,6-dichloropyrazine (B21018) with piperazine in a solvent like acetonitrile (B52724) under reflux conditions. This method is a foundational step in more complex multi-step syntheses. vulcanchem.com

Modern Catalytic Methods

Modern synthetic chemistry has introduced more efficient and selective methods for the synthesis of this compound and its derivatives. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a cornerstone for forming the C-N bond between the pyrazine ring and piperazine. nih.govmdpi.com These reactions offer milder conditions and greater functional group tolerance compared to classical methods.

An innovative one-pot synthesis has been developed using molecular iodine as a mediator. researchgate.netthieme-connect.com This method allows for the synthesis of this compound derivatives directly from N-alkyl piperazines in a single step, which is not achievable with other reported methods. The reaction, which also utilizes sodium acetate, is praised for its efficiency, practicality, and the use of inexpensive and environmentally benign reagents. thieme-connect.com

Manganese pincer complexes have also emerged as effective catalysts for the dehydrogenative self-coupling of 2-amino alcohols to produce 2,5-substituted pyrazine derivatives. acs.org This approach is atom-economical, producing only water and hydrogen gas as byproducts. acs.org

The use of propylphosphonic anhydride (B1165640) (T3P) as a coupling reagent has also been reported for the synthesis of pyrazine-2-carboxylic acid derivatives of piperazines. rjpbcs.com This reagent is noted for its low toxicity and the ease of product purification. rjpbcs.com

| Catalytic Method | Catalyst/Reagent | Key Features | Reference |

| Buchwald-Hartwig Amination | Palladium catalyst | Mild reaction conditions, high functional group tolerance. | nih.govmdpi.com |

| Iodine-Mediated One-Pot Synthesis | Molecular Iodine (I₂) and Sodium Acetate (NaOAc) | Single-step synthesis from N-alkyl piperazines, uses inexpensive and environmentally benign reagents. | researchgate.netthieme-connect.com |

| Dehydrogenative Coupling | Manganese Pincer Complexes | Atom-economical, produces water and hydrogen gas as byproducts. | acs.org |

| Amide Coupling | Propylphosphonic Anhydride (T3P) | Low toxicity, easy product purification. | rjpbcs.com |

Scale-Up Considerations in Research Synthesis

When transitioning from laboratory-scale synthesis to larger-scale production for research purposes, several factors must be considered. The cost and availability of starting materials and reagents are paramount. For instance, the use of inexpensive reagents like molecular iodine is advantageous for scale-up. thieme-connect.com The efficiency of the reaction, including yield and reaction time, directly impacts the feasibility of producing larger quantities.

Purification methods also need to be scalable. Chromatographic purification, common in lab-scale synthesis, can be cumbersome and expensive on a larger scale. mdpi.com Therefore, reactions that yield clean products with minimal byproducts are preferred. The development of one-pot syntheses is particularly beneficial as it reduces the number of unit operations and potential for material loss between steps. thieme-connect.com

Safety and environmental impact are also critical considerations. The use of toxic or hazardous reagents and solvents should be minimized. researchgate.net Green chemistry approaches, such as the use of manganese catalysts, are increasingly important in sustainable synthesis. vulcanchem.comacs.org

Strategies for Derivatization of the Pyrazine Moiety

The biological activity of this compound can be fine-tuned by modifying the pyrazine ring. This is typically achieved by introducing substituents at the available ring positions or by exploring different substituent types.

Functionalization at Pyrazine Ring Positions

The pyrazine ring in this compound has three available positions for substitution (positions 3, 5, and 6). Nucleophilic aromatic substitution is a common strategy to introduce functional groups, particularly on halopyrazines. vulcanchem.com For example, starting with a dihalopyrazine allows for the sequential introduction of different nucleophiles.

Metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for introducing carbon-based substituents at specific positions on the pyrazine ring, provided a suitable handle like a halogen is present. tandfonline.comresearchgate.net

Directed ortho-metalation (DoM) can also be a viable strategy, where a directing group on the pyrazine ring guides the deprotonation and subsequent electrophilic quench at an adjacent position. However, the directing group ability of the piperazinyl group in this context would need careful consideration.

Exploration of Pyrazine Ring Substituents

A wide variety of substituents can be introduced onto the pyrazine ring to modulate the physicochemical and pharmacological properties of the parent compound.

Alkyl and Aryl Groups: These can be introduced via cross-coupling reactions to explore steric and electronic effects. For instance, the introduction of a methyl group at the 2-position of the pyrazine ring has been explored. vulcanchem.com

Amino and Substituted Amino Groups: These groups can act as hydrogen bond donors and acceptors, influencing solubility and target binding. The synthesis of (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone is an example of such a modification. rjpbcs.com

Carboxylic Acids and Amides: The introduction of a carboxylic acid group, often at the 2-position, provides a handle for further derivatization, such as amide bond formation. rjpbcs.com The synthesis of pyrazine-2-carboxylic acid derivatives has been a focus of several studies. rjpbcs.comnih.gov

Halogens: Chlorine and other halogens can be introduced and serve as versatile handles for further functionalization through cross-coupling reactions. ontosight.ai They can also influence the electronic properties of the pyrazine ring.

The following table summarizes some of the explored substituents and their potential impact:

| Substituent Type | Example of Substituted Compound | Potential Impact | Reference |

| Alkyl | 2-methyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine | Modulates steric and electronic properties. | vulcanchem.com |

| Amino | (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone | Acts as hydrogen bond donor/acceptor, influences solubility and binding. | rjpbcs.com |

| Carboxamide | N-(2-(piperazin-1-yl)ethyl)pyrazine-2-carboxamide | Provides a handle for further derivatization, can participate in hydrogen bonding. | researchgate.net |

| Halogen | 2-Chloro-3-(piperazin-1-yl)pyrazine | Serves as a handle for cross-coupling reactions, modifies electronic properties. | ontosight.ai |

Strategies for Derivatization of the Piperazine Moiety

The derivatization of the piperazine moiety in this compound is a key strategy for modulating its chemical properties. This is primarily achieved through reactions at the secondary amine of the piperazine ring.

N-Alkylation and Acylation Strategies

N-alkylation and N-acylation are fundamental transformations for modifying the piperazine ring.

N-Alkylation Strategies: The introduction of alkyl groups onto the piperazine nitrogen can be accomplished through several methods. Nucleophilic substitution using alkyl halides is a common approach. For instance, the reaction of a piperazine derivative with 1-bromo-4-chlorobutane (B103958) can be facilitated by the Finkelstein reaction. nih.gov Reductive amination offers an alternative route, where a piperazine reacts with an aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride. mdpi.com Another method involves the alkylation of a piperazine with a precursor like 2-(chloromethyl)pyrazine (B1585198) in a solvent such as dichloromethane (B109758) (DCM) with a base like N,N-diisopropylethylamine (DIPEA) to drive the reaction.

N-Acylation Strategies: The acylation of the piperazine nitrogen to form amides is another widely used derivatization technique. This is often achieved by coupling the piperazine with a carboxylic acid using a variety of reagents. Propylphosphonic anhydride (T3P) has been employed as an effective coupling reagent for this purpose. rjpbcs.comvulcanchem.com Other common coupling systems include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with 1-hydroxybenzotriazole (B26582) (HOBt). rjpbcs.com A one-pot N-acylation can also be achieved using 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) to activate the carboxylic acid in situ. researchgate.net These methods provide access to a wide range of N-acyl derivatives of this compound. nih.govnih.gov

Table 1: Selected N-Alkylation and Acylation Reagents for Piperazine Derivatization

| Reaction Type | Reagent/System | Description |

|---|---|---|

| N-Alkylation | Alkyl Halides / DIPEA | Direct alkylation via nucleophilic substitution. |

| N-Alkylation | Aldehyde / NaBH(OAc)₃ | Reductive amination. |

| N-Acylation | Carboxylic Acid / T3P | Amide formation using a phosphonic anhydride coupling agent. |

| N-Acylation | Carboxylic Acid / EDCI/HOBt | Standard peptide coupling conditions for amide synthesis. rjpbcs.com |

| N-Acylation | Carboxylic Acid / CDMT | In situ activation of carboxylic acid for acylation. researchgate.net |

Stereochemical Control in Synthesis of Analogs

Achieving stereochemical control in the synthesis of this compound analogs is crucial when chiral centers are introduced. The synthesis of chiral piperazines and their derivatives can be approached in several ways. One method involves the use of chiral starting materials, such as chiral 3-substituted-piperazin-2-ones, which can be converted to the desired chiral pyrazine derivatives while minimizing racemization. google.com Asymmetric hydrogenation of prochiral dihydropyrazine derivatives using chiral catalysts, such as those based on ruthenium diamine complexes, is another strategy to obtain enantiomerically enriched piperazine analogs. researchgate.net Stereoselective cyclization reactions, including intramolecular 6-endo-trig cyclizations, can also be employed to construct the piperidine (B6355638) ring (a component of some complex analogs) with a high degree of stereocontrol. mdpi.com Furthermore, one-pot stereoselective reactions have been developed for the synthesis of complex piperidinyl amidrazones, where the stereochemistry was confirmed by X-ray analysis. nih.gov The separation of stereoisomers can also be achieved using chromatographic techniques like silica (B1680970) gel column chromatography. rsc.org

Table 2: Approaches for Stereochemical Control

| Method | Description |

|---|---|

| Chiral Starting Materials | Utilizes enantiomerically pure precursors to build the desired stereoisomer. google.com |

| Asymmetric Hydrogenation | Employs chiral catalysts for the stereoselective reduction of prochiral intermediates. researchgate.net |

| Stereoselective Cyclization | Intramolecular reactions designed to favor the formation of one stereoisomer over others. mdpi.com |

| Chromatographic Separation | Separation of a racemic or diastereomeric mixture into individual stereoisomers. rsc.org |

Advanced Synthetic Techniques and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods.

Advanced Synthetic Techniques: Multi-component reactions (MCRs) represent an advanced approach, allowing for the synthesis of complex molecules in a single step from three or more starting materials. researchgate.net For instance, an Ugi-azide four-component reaction has been used to synthesize novel tetrahydropyrrolo[1,2-a]pyrazine derivatives. tandfonline.com Microwave-assisted synthesis has also been employed to accelerate reactions, such as in the N-alkylation of piperazine derivatives. mdpi.com

Green Chemistry Approaches: There is a growing focus on developing "greener" synthetic routes. A notable example is the iodine-mediated one-pot synthesis of this compound derivatives from N-alkyl piperazines. This method is attractive due to the use of inexpensive and relatively non-toxic molecular iodine and sodium acetate. thieme-connect.com The use of propylphosphonic anhydride (T3P) as a coupling reagent is also considered a green chemistry approach as it can reduce reaction times and improve yields. vulcanchem.com Furthermore, one-pot syntheses of pyrazine derivatives under environmentally benign conditions, such as using t-BuOK at room temperature, have been reported as a cost-effective and greener alternative. researchgate.net

Pharmacological Investigations and Biological Activities

In Vitro Pharmacological Profiling

The in vitro evaluation of 2-(piperazin-1-yl)pyrazine derivatives has revealed a broad spectrum of biological activities, spanning interactions with various receptors, enzymes, and ion channels, and demonstrating effects in diverse cellular assays.

Receptor Binding Assays and Target Identification

Receptor binding assays have been instrumental in identifying the molecular targets for various analogs of this compound. These studies have demonstrated that modifications to the core structure can produce ligands with high affinity and selectivity for several key receptors implicated in neurotransmission.

Derivatives of this compound have shown significant affinity for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, which are common targets for drugs aimed at the central nervous system (CNS). For instance, a derivative featuring a 4-(4-fluorophenyl)piperazine moiety showed affinity for both 5-HT₁A/₂A and dopamine D₂/D₃ receptors. Another study on S 21007, a complex derivative, identified it as a selective, high-affinity ligand for the 5-HT3 receptor, with an IC₅₀ value of 2.8 nM. nih.gov

Furthermore, a piperazine (B1678402) derivative connected to a pyrazine-2-yl group was investigated for its affinity at histamine (B1213489) H₃ (H₃R) and sigma (σ) receptors. nih.gov While this particular compound showed a lack of activity towards H₃R, it did exhibit significant binding to both sigma-1 (σ₁) and sigma-2 (σ₂) receptors, highlighting the role of the pyrazine-2-yl group in modulating receptor interaction. nih.gov The potential for these compounds to interact with muscarinic receptors has also been noted as an area of research.

Table 1: Receptor Binding Affinity of this compound Derivatives

| Compound Derivative | Target Receptor | Affinity/Activity | Reference |

|---|---|---|---|

| 5-(4-benzyl piperazin-1-yl)4H pyrrolo [1,2-a]thieno[3,2-e]pyrazine (S 21007) | 5-HT3 | IC₅₀ = 2.8 nM | nih.gov |

| 2-(4-(4-(4-(tert-Butyl)phenoxy)butyl)piperazin-1-yl)pyrazine Oxalate | Sigma-1 (σ₁) | Kᵢ = 113 nM | nih.gov |

| 2-(4-(4-(4-(tert-Butyl)phenoxy)butyl)piperazin-1-yl)pyrazine Oxalate | Sigma-2 (σ₂) | Kᵢ = 153 nM | nih.gov |

| 2-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)pyrazine | Serotonin (5-HT₁A/2A) & Dopamine (D₂/D₃) | Affinity noted in screening assays |

Enzyme Inhibition Studies

Derivatives of this compound have been synthesized and evaluated as inhibitors of various enzymes, demonstrating potential therapeutic applications in oncology and other diseases.

A novel series of compounds containing a (piperazin-1-yl)pyrazine moiety connected to a 2-aminobenzamide (B116534) group were identified as class-I selective histone deacetylase (HDAC) inhibitors. nih.gov These compounds were highly selective for HDAC1, 2, and 3. One of the most potent compounds, 19f, effectively inhibited HDAC1, HDAC2, and HDAC3 with low nanomolar efficacy. nih.gov

In other studies, modifications of this compound derivatives have yielded potent Rho Kinase (ROCK) inhibitors, which are of interest for conditions like glaucoma. nih.gov Additionally, derivatives have been designed as acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease. researchgate.net A series of 8-(piperazin-1-yl) imidazo[1,2-a]pyrazine (B1224502) derivatives showed moderate inhibitory activities against AChE. researchgate.net Urease inhibition has also been explored, with 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives showing potent activity against the enzyme. frontiersin.org

Table 2: Enzyme Inhibition by this compound Derivatives

| Compound Class | Target Enzyme | Potency (IC₅₀) | Reference |

|---|---|---|---|

| 2-aminobenzamides with (piperazin-1-yl)pyrazine core | HDAC1 | 19f: 7.0 nM | nih.gov |

| 2-aminobenzamides with (piperazin-1-yl)pyrazine core | HDAC2 | 19f: 8.0 nM | nih.gov |

| 2-aminobenzamides with (piperazin-1-yl)pyrazine core | HDAC3 | 19f: 17.0 nM | nih.gov |

| 8-(piperazin-1-yl) imidazo[1,2-a]pyrazine derivatives | Acetylcholinesterase (AChE) | Lead compound IC₅₀ = 0.55 µM | researchgate.net |

| 2,3,6-pyrazine derivatives | Rho Kinase (ROCK) | Lead compound EC₅₀ = 260 nM | nih.gov |

| 1-(3-nitropyridin-2-yl)piperazine derivatives | Urease | Lead compounds IC₅₀ = 2.0 - 2.24 µM | frontiersin.org |

Ion Channel Modulation Assays

The modulation of ion channels is a key mechanism for many therapeutic agents. tandfonline.com Chemical compounds featuring pyrazine (B50134) and piperazine structures have been investigated for their potential to modulate ion channel activity. google.com.pg Specifically, this class of compounds has been identified as having valuable activity as modulators of Ca²⁺-activated K⁺ channels, including SKCa, IKCa, and/or BKCa channels. google.com.pg

While specific data on this compound itself is limited, research into related structures provides a basis for their potential activity. For example, the compound BCTC, a piperazine-1-carboxylic acid derivative, was found to be an effective antagonist of the TRPM8 ion channel, suppressing cold-evoked responses by shifting the voltage dependence of activation. nih.gov This suggests that the broader chemical class, including piperazinyl-pyrazine structures, represents a promising area for the discovery of new ion channel modulators.

Cellular Assays for Biological Response and Pathway Activation

Cellular assays are crucial for determining the functional consequences of a compound's interaction with its molecular target. Derivatives of this compound have been assessed in various cell-based models, particularly in the context of oncology.

The potent HDAC inhibitor, 19f, was tested against human acute myeloid leukemia (AML) and erythroleukemic (HEL) cancer cells, where it was found to be superior to the clinically tested class-I HDACi Entinostat. nih.gov In another study, a series of 4-phenyl-N-(thieno[2,3-b]pyrazin-3-yl)piperazine-1-carboxamide derivatives were evaluated for their ability to inhibit colon cancer cell growth using an SRB assay. mdpi.com The lead compound, DGG200064, was found to induce G2/M arrest in a dose-dependent manner in HCT116 colon cancer cells. mdpi.com

Functional cellular assays have also been used to confirm receptor activity. The 5-HT3 receptor agonist S 21007 was shown to stimulate the uptake of [¹⁴C]guanidinium in NG 108-15 cells and produce a rapid inward current in N1E-115 neuroblastoma cells, consistent with its agonist properties. nih.gov

Table 3: Cellular Assay Data for this compound Derivatives

| Compound Derivative | Cell Line | Assay Type | Observed Effect | Reference |

|---|---|---|---|---|

| HDAC Inhibitor 19f | AML and HEL | Antiproliferative | Potent elimination of blood cancer cells | nih.gov |

| DGG200064 | HCT116 (Colon Cancer) | Cell Cycle Analysis | Induction of G2/M arrest | mdpi.com |

| S 21007 | NG 108-15 | Ion Uptake | Stimulated [¹⁴C]guanidinium uptake (EC₅₀ ~10 nM) | nih.gov |

| S 21007 | N1E-115 | Electrophysiology | Produced rapid inward current (EC₅₀ = 27 µM) | nih.gov |

In Vivo Pharmacological Evaluation

Following promising in vitro results, select derivatives of this compound have been advanced to in vivo studies to assess their pharmacological effects in living organisms.

Animal Models for Neuropharmacological Investigations

The piperazine moiety is a common feature in drugs targeting the central nervous system, and as such, many derivatives of this compound have been evaluated in animal models for neuropharmacological activity. ontosight.airesearchgate.net

A study of the derivative LQFM032 used the elevated plus maze and light-dark box tests in mice to demonstrate anxiolytic-like activity. nih.gov These effects were antagonized by flumazenil, suggesting a mechanism involving the benzodiazepine (B76468) pathway. nih.gov In another study, a series of 2-[4-(aryl substituted) piperazin-1-yl]-N-benzylacetamides were evaluated for atypical antipsychotic activity. arabjchem.org The compounds were tested in mice using models of apomorphine-induced climbing behavior and 5-HTP-induced head twitches, which are indicative of dopamine D2 and serotonin 5-HT2 receptor antagonism, respectively. arabjchem.org

The 5-HT3 agonist properties of S 21007 were confirmed in vivo in urethane-anaesthetized rats, where it triggered the Bezold-Jarisch reflex, a known 5-HT3 receptor-mediated response. nih.gov This effect was preventable by pretreatment with a 5-HT3 antagonist. nih.gov Furthermore, piperazine derivatives have been studied in rodent models for their effects on cognitive function, with some compounds showing improvements in memory tasks.

Table 4: In Vivo Neuropharmacological Models for this compound Derivatives

| Compound Derivative | Animal Model | Pharmacological Test | Observed Effect/Indication | Reference |

|---|---|---|---|---|

| LQFM032 | Mice | Elevated Plus Maze & Light-Dark Box | Anxiolytic-like activity | nih.gov |

| 2-[4-(aryl substituted) piperazin-1-yl]-N-benzylacetamides | Mice | Apomorphine-induced climbing & 5-HTP-induced head twitches | Atypical antipsychotic-like profile | arabjchem.org |

| S 21007 | Urethane-anaesthetized rats | Bezold-Jarisch Reflex | 5-HT3 receptor agonism | nih.gov |

| Piperazine derivatives | Rodents | Memory tasks | Cognitive improvement |

Animal Models for Antimicrobial Efficacy

Derivatives of this compound have been investigated for their potential as antimicrobial agents, with some progressing to in vivo evaluation. Notably, in the pursuit of new antimalarial drugs, a derivative of this compound, MBX-3976, was synthesized and assessed for its efficacy. nih.gov These newly developed derivatives underwent evaluation in a humanized mouse model to determine their potential for treating malaria. nih.gov The research focused on improving in vitro growth inhibition of the parasite, which is a critical step for enabling murine efficacy studies. nih.gov

Animal Models for Antiviral Activity

The antiviral potential of compounds containing the this compound moiety has been demonstrated in animal models, particularly against flaviviruses. In a study focused on developing allosteric inhibitors of the Zika virus (ZIKV) NS2B-NS3 protease, a series of pyrazine derivatives were synthesized. nih.gov Although compound 101 , which contains the 2-(piperazin-1-yl) group, was evaluated for its inhibitory activity, a different but related compound from the same study, compound 47 , showed significant in vivo antiviral effects in a mouse model of ZIKV infection. nih.gov Treatment with compound 47 led to a substantial reduction in ZIKV viral loads in both plasma and brain and significantly increased the survival time of the infected mice. nih.gov

Furthermore, the core piperazine structure, a key component of this compound, has been investigated for its antiviral properties. Research has demonstrated that piperazine exhibits antiviral activity against Chikungunya virus (CHIKV), another alphavirus. nih.gov These findings suggest that the piperazine ring system is a valuable pharmacophore for developing anti-alphaviral drugs. nih.gov

Animal Models for Anticancer Potential

The anticancer potential of pyrazine and piperazine derivatives has been an area of active research, with some compounds advancing to preclinical animal testing. researchgate.net A novel compound developed from a this compound core, DGG200064 (7c), was evaluated for its therapeutic effect on colon cancer. mdpi.com In a xenograft mouse model using HCT116 colorectal cancer cells, DGG200064 demonstrated high efficacy in inhibiting tumor cell growth. mdpi.com This highlights the potential of this class of compounds in oncology. mdpi.com Other research has shown that various piperazine-containing heterocyclic compounds exhibit significant anticancer activity in both 2D and 3D cell culture models, indicating their promise for further development. researchgate.net

Efficacy Studies in Preclinical Disease Models

Efficacy studies in preclinical disease models have provided crucial insights into the therapeutic potential of this compound derivatives.

Infectious Diseases : In a mouse model of Zika virus, treatment with compound 47 , a trisubstituted pyrazine derivative, resulted in a 96% inhibition of viral load in plasma and a 98% inhibition in the brain after three days of treatment, significantly prolonging the survival of the mice. nih.gov In the context of malaria, derivatives were assessed in a humanized mouse model to evaluate their in vivo efficacy. nih.gov

Oncology : A derivative with a 2-alkoxythieno[2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide core, DGG200064 (7c) , was tested in a colorectal cancer xenograft mouse model. The study confirmed that the compound inhibits the growth of cancer cells, demonstrating its potential as a therapeutic agent for colon cancer. mdpi.com

Interactive Data Table: Efficacy of this compound Derivatives in Preclinical Models

| Compound/Derivative | Disease Model | Animal Model | Key Efficacy Findings | Reference |

| Compound 47 | Zika Virus Infection | Mouse | 96% viral load reduction (plasma); 98% viral load reduction (brain); prolonged survival. | nih.gov |

| DGG200064 (7c) | Colorectal Cancer | Xenograft Mouse | High inhibition of tumor cell growth. | mdpi.com |

| MBX-3976 | Malaria | Humanized Mouse | Assessed for in vivo efficacy based on improved in vitro growth inhibition. | nih.gov |

Mechanistic Studies and Molecular Interactions

Understanding the molecular interactions and effects on signaling pathways is critical to elucidating the mechanisms of action for derivatives of this compound.

Ligand-Target Interaction Analysis and Binding Kinetics

Molecular docking and binding studies have been instrumental in identifying the specific targets and interaction modes of various this compound derivatives.

Antiviral Targets : Piperazine itself has been shown to bind to a conserved hydrophobic pocket of the alphavirus capsid protein. nih.gov Molecular docking studies predicted that piperazine binds with greater affinity to the Chikungunya virus capsid protein than to the Aura virus capsid protein. nih.gov A derivative of this compound, compound 101 , was identified as an inhibitor of the Zika Virus protease (ZVpro) with a half-maximal inhibitory concentration (IC50) value of 0.65 μM. nih.gov

Antimicrobial Targets : A derivative, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) , was found to inhibit DNA gyrase, a mechanism shared with quinolone antimicrobial agents. nih.gov A DNA gyrase supercoiling assay showed a dose-dependent inhibitory effect by PNT. nih.gov

Anticancer and Other Targets : Docking studies of a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives revealed interactions with amino acid residues of a target protein for Mycobacterium tuberculosis. nih.gov In cancer research, a class of inhibitors derived from a (piperazin-1-yl)pyrazine core was found to be highly selective against histone deacetylase (HDAC) enzymes 1, 2, and 3. mdpi.com Molecular docking studies helped to rationalize the structure-activity relationships of these compounds. mdpi.com Another derivative, 17l , was identified as a potent dual inhibitor of c-Met and VEGFR-2 kinases, with an IC50 value of 0.026 µM against c-Met kinase. frontiersin.org

Interactive Data Table: Binding Affinity and Target Inhibition of Selected Derivatives

| Compound/Derivative | Target | Assay/Method | Finding (IC₅₀/Kᵢ) | Reference |

| Compound 101 | Zika Virus Protease (ZVpro) | Enzymatic Assay | 0.65 μM | nih.gov |

| PNT | DNA Gyrase | Supercoiling Assay | Dose-dependent inhibition | nih.gov |

| 19f | HDAC1, HDAC2, HDAC3 | Enzymatic Assay | 0.13 µM, 0.28 µM, 0.31 µM | mdpi.com |

| 17l | c-Met Kinase | Kinase Assay | 0.026 µM | frontiersin.org |

| 3-(piperazin-1-yl)-5-(pyridin-4-yl)-2-(pyrrolidin-1-yl)pyrazine | Rho-associated protein kinase 2 | Inhibition Assay | 62 nM | ucsd.edu |

Downstream Signaling Pathway Modulation

The biological effects of this compound derivatives are often mediated by their ability to modulate intracellular signaling pathways downstream of their primary molecular target.

Cancer-Related Pathways : A pyrazine derivative was reported to inhibit NF-κB, AKT, and ERK signaling pathways in lung cancer cells. mdpi.com The dual c-Met/VEGFR-2 inhibitor, compound 17l , was shown to significantly inhibit the phosphorylation of downstream signaling proteins ERK1/2 and AKT in the A549 lung cancer cell line. frontiersin.org This demonstrates that the compound can block the signal transduction cascades that promote cancer cell growth and survival. frontiersin.org Another study on pyrazine-based molecules designed as SHP2 inhibitors also highlighted the importance of targeting protein tyrosine phosphatase pathways that regulate cell proliferation and migration. mdpi.com

GPCR Signaling : The broader class of arylpiperazines, to which this compound belongs, are well-known ligands for G protein-coupled receptors (GPCRs). mdpi.com Ligand binding to GPCRs can trigger or block canonical G protein-mediated signaling as well as non-canonical pathways, such as those involving β-arrestins. nih.gov For instance, computational models of (S)-9, a complex arylpiperazine, predict binding to the 5-HT1A receptor, which is proposed to modify the conformation of key residues and activate the receptor. uab.cat This modulation of receptor conformation is a critical first step in initiating downstream signaling events. nih.govuab.cat

Allosteric Modulation Investigations

Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site. This binding event induces a conformational change in the protein, which in turn modulates the activity of the primary site. This indirect mechanism of action can offer greater specificity and a more nuanced control over biological processes compared to traditional orthosteric ligands. Derivatives of this compound have emerged as promising scaffolds for the design of such modulators.

One significant area of investigation is in cancer therapy. Researchers have designed and synthesized novel pyrazine prolinamides and sulphonamides as allosteric inhibitors of the SHP2 protein, a key node in cellular signaling pathways that is often dysregulated in cancer. mdpi.com A study focused on creating small molecules containing a 1-(methylsulfonyl)-4-prolylpiperazine (B1489544) group linked to a pyrazine core to target the SHP2–PTP catalytic sites allosterically. mdpi.com The cytotoxic effects of some of these synthesized compounds were evaluated on different human cancer cell lines, demonstrating their potential. mdpi.com

| Compound | Concentration (µM) | Time (h) | Effect (% Proliferation Decrease) | Assay |

|---|---|---|---|---|

| Compound 10 | 0.001 | 24 | 19% | MTT |

| Compound 10 | 0.01 | 24 | 14% | MTT |

| Compound 10 | 0.1 | 24 | 32% | MTT |

| Compound 10 | 0.01 | 72 | 25% | MTT |

| Compound 10 | 0.1 | 72 | 22% | MTT |

In the field of neuroscience, derivatives have been identified as allosteric modulators of metabotropic glutamate (B1630785) receptors (mGluRs), which are crucial for regulating synaptic transmission and neuronal excitability. For instance, imidazo[1,2-a]pyridine (B132010) derivatives incorporating a pyrimidin-2-yl-piperazin-1-yl moiety have been patented as positive allosteric modulators (PAMs) of mGluR2 receptors. google.com These compounds are being explored for the treatment of neurological and psychiatric conditions like anxiety, schizophrenia, and depression, where glutamate dysfunction is implicated. google.com Conversely, other studies have identified N-Acyl-N′-arylpiperazines containing a pyrazine ring as negative allosteric modulators (NAMs) of the mGlu1 receptor, which could be beneficial for treating CNS disorders such as addiction, pain, and epilepsy. nih.gov

Multi-Target Pharmacological Effects

The strategy of designing drugs that can interact with multiple biological targets simultaneously is gaining traction, particularly for complex multifactorial diseases. The this compound scaffold is well-suited for this approach, as its derivatives have demonstrated a wide array of pharmacological activities. researchgate.net

Neurodegenerative Diseases: In the context of Alzheimer's disease, researchers have developed pyrazine-based derivatives as multi-target-directed ligands. One study detailed the synthesis of compounds designed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. researchgate.net Furthermore, these compounds were also designed to chelate metal ions and possess antioxidant properties, addressing other pathological aspects of the disease. researchgate.net For example, a compound featuring a 4-chloroaniline (B138754) moiety and a 4-methoxybenzyl group showed potent inhibitory activities against both AChE (IC₅₀ of 3.013 µM) and BuChE (IC₅₀ of 3.144 µM). researchgate.net Another series of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives was developed as AChE inhibitors and antioxidants. scilit.com The most potent compound from this series, 14r, exhibited an IC₅₀ value of 0.47 µM for AChE, showing high selectivity over BuChE. scilit.com

Central Nervous System (CNS) Disorders: The piperazine moiety is a common feature in drugs that target the central nervous system. ontosight.ai Derivatives of this compound often interact with multiple CNS receptors. The fluorophenylpiperazine group, for example, is associated with affinity for both serotonin and dopamine receptors, suggesting potential applications in neuropsychiatry. Additionally, the core structure has been used to synthesize dual-target ligands for histamine H3 and sigma-1 receptors, which are being investigated for the treatment of neuropathic pain. nih.gov

Infectious Diseases: The pyrazine-piperazine core is a key component in the development of novel antimicrobial agents. Derivatives have shown promise against a range of pathogens. Notably, pyrazinamide (B1679903), a pyrazine derivative, is a cornerstone drug for treating tuberculosis. researchgate.net Research has expanded on this, creating pyrazinamide derivatives with piperazine linkers that show significant activity against Mycobacterium tuberculosis. nih.govresearchgate.net Other studies have focused on broad-spectrum antibacterial activity. For instance, molecular docking studies have predicted that some derivatives inhibit GlcN-6-P synthase, an essential enzyme for bacterial cell wall synthesis. rjpbcs.com The scaffold has also been used to develop urease inhibitors, which can help combat infections by pathogens like Helicobacter pylori. bohrium.com

Oncology: Beyond allosteric modulation of SHP2, derivatives of this compound exhibit anticancer activity through other mechanisms. Certain compounds act as inhibitors of Equilibrative Nucleoside Transporters (ENTs), which are vital for nucleotide synthesis and are a target in oncology. Others have been found to inhibit cancer cell proliferation through the induction of apoptosis and regulation of the cell cycle. smolecule.com

| Therapeutic Area | Biological Target(s) | Observed Activity | Reference |

|---|---|---|---|

| Neurodegenerative Disease | AChE, BuChE, Metal Chelation | Inhibition of cholinesterases, antioxidant | researchgate.netscilit.com |

| CNS Disorders | Serotonin & Dopamine Receptors | CNS modulation | |

| CNS Disorders | Histamine H3 & Sigma-1 Receptors | Potential treatment for neuropathic pain | nih.gov |

| Infectious Disease | Mycobacterium tuberculosis | Antitubercular | nih.govresearchgate.net |

| Infectious Disease | Urease | Urease inhibition | bohrium.com |

| Oncology | Equilibrative Nucleoside Transporters (ENTs) | ENT inhibition | |

| Oncology | SHP2 (Allosteric Site) | Allosteric inhibition, cytotoxicity | mdpi.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Structural Features for Biological Activity

The 2-(piperazin-1-yl)pyrazine molecule is composed of three key components: the pyrazine (B50134) ring, the piperazine (B1678402) moiety, and the direct covalent bond that links them. Each part plays a distinct and crucial role in defining the compound's biological potential.

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This ring system is a vital component in numerous biologically active compounds, valued for its ability to engage in various non-covalent interactions with macromolecular targets. nih.govingentaconnect.combenthamdirect.com The nitrogen atoms act as hydrogen bond acceptors, which can be critical for anchoring a molecule within a protein's binding site. Furthermore, the pyrazine ring's electron-deficient nature influences the electronic properties of the entire molecule. The presence of the pyrazine ring as a core scaffold is a feature of several clinically used drugs, underscoring its importance in drug design. nih.govresearchgate.net In derivatives, the pyrazine ring often serves as a key pharmacophoric element, with its derivatives exhibiting a wide spectrum of pharmaceutical activities, including anticancer, antidiabetic, and antitubercular effects. researchgate.netrjpbcs.com

The piperazine moiety is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.gov It is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions (1 and 4). nih.gov This structure imparts several advantageous properties to a drug candidate. The two nitrogen atoms can be protonated at physiological pH, which often enhances water solubility and can improve a compound's pharmacokinetic profile. nih.govbohrium.com The piperazine ring is conformationally flexible, allowing it to adapt its shape to fit optimally into a target's binding pocket. rjpbcs.com

In the parent compound, this compound, the pyrazine and piperazine rings are directly connected via a single covalent bond. This direct linkage creates a relatively rigid structure, restricting the spatial orientation of the two rings relative to one another.

In the broader context of drug design involving this scaffold, the concept of a "linker" extends to the connection between the core and additional substituents. The nature, length, and flexibility of any linker connecting the piperazine nitrogen to other functional groups can have a profound impact on biological activity. nih.gov Studies on various classes of molecules, including PROteolysis TArgeting Chimeras (PROTACs), have shown that the linker is not merely a spacer but an active modulator of a compound's properties. diva-portal.org It influences cell permeability, target engagement, and the adoption of specific conformations that can shield polar surface area, thereby enhancing membrane passage. nih.govdiva-portal.org For instance, in a series of anti-tubercular agents, the activity was found to be highly dependent on the nature of the benzamide (B126) group attached to the piperazine ring via a carbonyl linker, demonstrating that even subtle changes in this region can significantly alter biological efficacy. nih.gov

Rational Design and Synthesis of Analogs Based on SAR

Insights from SAR studies guide the rational design and synthesis of new analogs with improved potency and selectivity. By systematically modifying the this compound scaffold, researchers can probe the specific interactions that govern biological activity.

A notable example is the design of novel anti-tubercular agents. nih.gov Based on the known efficacy of pyrazinamide (B1679903), a first-line anti-tuberculosis drug, researchers designed and synthesized a series of compounds incorporating the pyrazine-2-carbonyl and piperazine moieties. nih.gov In one such study, a series of N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated against M. tuberculosis H37Ra. nih.gov

The SAR study of these analogs revealed several key findings:

Unsubstituted Phenyl Ring: The lead compound with an unsubstituted phenyl ring (6a) showed promising activity. nih.gov

Electron-donating and Withdrawing Groups: Introduction of small electron-donating groups (like methyl) or electron-withdrawing groups (like halogens) at the para-position of the terminal phenyl ring generally maintained or slightly improved activity. nih.gov

Position of Substituents: The position of the substituent on the phenyl ring was critical. For example, a para-bromo substitution (6e) was more potent than ortho or meta substitutions. nih.gov

Bulkiness: Introducing bulky groups, such as a tert-butyl group, led to a decrease in activity, suggesting steric hindrance at the target site. nih.gov

These findings are summarized in the data table below.

| Compound | Substituent (R) | IC₅₀ (μM) | IC₉₀ (μM) |

| 6a | H | 1.46 | 3.73 |

| 6b | 4-F | 1.39 | 3.19 |

| 6c | 4-Cl | 1.31 | 2.91 |

| 6d | 4-CH₃ | 1.42 | 3.55 |

| 6e | 4-Br | 1.28 | 2.78 |

| 7e | 4-Br (homopiperazine) | 2.12 | 3.88 |

| Data derived from studies on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives against M. tuberculosis H37Ra. nih.gov |

This rational, iterative process of design, synthesis, and testing allows for the fine-tuning of the molecular structure to achieve optimal biological effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method used to identify a mathematical relationship between the chemical structures of a series of compounds and their biological activity. electrochemsci.org These models help in understanding which physicochemical properties are most influential for activity and can be used to predict the activity of newly designed, unsynthesized compounds. nih.gov

The development of a QSAR model for a series of this compound analogs typically involves several steps:

Data Set Assembly: A series of structurally related analogs with experimentally determined biological activity (e.g., IC₅₀ values) is compiled. researchgate.net

Descriptor Calculation: For each molecule, a wide range of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Topological descriptors: Describe atomic connectivity.

Spatial (3D) descriptors: Relate to the molecule's 3D shape, size, and surface area. nih.gov

Electronic descriptors: Quantify charge distribution, dipole moment, and energies of frontier orbitals (HOMO/LUMO). electrochemsci.org

Thermodynamic descriptors: Such as heat of formation. nih.gov

Model Generation: Statistical methods, such as multiple linear regression (MLR) or genetic function approximation (GFA), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity. electrochemsci.orgnih.gov

Model Validation: The predictive power of the model is rigorously tested using statistical techniques like cross-validation (e.g., leave-one-out) and by using an external test set of compounds not included in the model's training. nih.gov

For example, a QSAR study on piperine (B192125) analogs identified descriptors like the partial negative surface area and the molecular shadow as being critical for activity. nih.gov Another study on pyrazine derivatives as corrosion inhibitors found that their efficiency was influenced by the energy of the lowest unoccupied molecular orbital (E LUMO), dipole moment, and molecular volume. electrochemsci.org A 3D-QSAR model for a series of arylpiperazines revealed that steric and electrostatic factors were key modulators of receptor binding affinity. acs.org These models provide invaluable guidance for designing new analogs of this compound with a higher probability of success.

| QSAR Model Component | Description | Example Descriptors |

| Dataset | A collection of compounds with known structures and biological activities. | A series of pyrazinylpiperazine analogs with measured IC₅₀ values against a specific enzyme. |

| Descriptors | Numerical values that represent the physicochemical properties of the molecules. | Molecular Weight, LogP, Dipole Moment, HOMO/LUMO energies, van der Waals volume. electrochemsci.org |

| Algorithm | The statistical method used to correlate descriptors with activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Genetic Function Approximation (GFA). nih.gov |

| Validation | The process of assessing the model's accuracy and predictive power. | Cross-validation (q²), external test set prediction (r² pred). nih.gov |

Predictive Power of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in predicting the biological activity of novel chemical entities based on their physicochemical properties and structural features. For derivatives of this compound, QSAR studies have been pivotal in understanding the structural requirements for desired pharmacological effects.

While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, broader studies on arylpiperazine and pyrazine derivatives provide significant insights into the predictive power of such models. For instance, 2D and 3D-QSAR models have been successfully developed for aryl alkanol piperazine derivatives, demonstrating high statistical significance with correlation coefficients (r²) greater than 0.924 and predictive r² (r²_pred) values exceeding 0.890. nih.gov These models highlight the importance of descriptors such as atom-type counts, dipole moment, and shadow indices in determining biological activity. nih.gov

More advanced machine learning-based QSAR models have shown remarkable predictive capabilities for related structures. A random forest regressor model developed for pyrazinecarboxamide derivatives, which share the pyrazine core, achieved a high coefficient of determination (R²) of 0.941 on an external test set for predicting pIC50 values. mdpi.com The robustness of this model was further indicated by a high leave-one-out cross-validation coefficient (Q²_LOO) of 0.926. mdpi.com Such models, which can handle large and diverse datasets, underscore the potential for accurately predicting the activity of new this compound analogs. mdpi.compreprints.org

The predictive power of a QSAR model is a critical measure of its utility in drug design. A model with high predictive power can reliably forecast the activity of untested compounds, thereby prioritizing synthetic efforts and reducing the costs associated with drug discovery. The statistical robustness and predictive ability of QSAR models are typically evaluated through internal and external validation methods. nih.gov For arylpiperazine derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) have yielded models with good cross-validation correlations and predictive power, rationalizing the steric and electrostatic factors that govern receptor binding. acs.org

The following table summarizes the performance of various QSAR models for related compound classes, illustrating the potential for developing highly predictive models for this compound derivatives.

| Model Type | Compound Class | Key Performance Metric (Test Set) | Reference |

| 2D-QSAR (GFA) | Aryl alkanol piperazines | r²_pred > 0.890 | nih.gov |

| 3D-QSAR (CoMFA) | Bicyclohydantoin-phenylpiperazines | High predictive power | acs.org |

| Machine Learning (RFR) | Pyrazinecarboxamide derivatives | R² = 0.941 | mdpi.com |

| 2D-QSPR (MLR) | Pyrazine derivatives | High external consistency | ijournalse.org |

GFA: Genetic Function Approximation, RFR: Random Forest Regressor, MLR: Multiple Linear Regression

Structure-Based Drug Design (SBDD) Approaches

Structure-based drug design relies on the three-dimensional structural information of the biological target to guide the design of potent and selective inhibitors. This approach has been instrumental in the development of numerous drugs and is a key strategy in optimizing ligands based on the this compound scaffold.

Ligand-Protein Co-crystallography Studies

In a study on anti-tubercular agents, the crystal structure of pantothenate synthetase from Mycobacterium tuberculosis was used for docking studies of novel N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives. nih.gov The reliability of the docking protocol was validated by re-docking the co-crystal ligand, which showed a root mean square deviation (RMSD) of only 0.22 Å, indicating a high degree of accuracy in predicting the binding pose. nih.gov

The piperazine ring in arylpiperazine derivatives often adopts a chair conformation in co-crystal structures. mdpi.com A crucial interaction frequently observed is the formation of a salt bridge between a protonatable nitrogen atom of the piperazine ring and an acidic residue, such as aspartate, in the binding pocket of the receptor. mdpi.com

Virtual Screening and Lead Optimization

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This method, often used in conjunction with SBDD, has been effectively applied to derivatives of this compound for lead discovery and optimization.

In the development of inhibitors for various targets, the this compound scaffold is often used as a starting point or a core fragment. For instance, in the lead optimization of GSK3β inhibitors for Alzheimer's disease, a structure-guided drug design approach was employed to develop molecular hybrids of pyrazine and substituted diphenylmethylpiperazine. nih.gov Similarly, virtual screening has been used to identify piperazine derivatives as inhibitors of human acetylcholinesterase. nih.gov

Lead optimization efforts frequently involve modifying the substituents on the piperazine and pyrazine rings to enhance potency, selectivity, and pharmacokinetic properties. For example, in the development of anti-Chikungunya virus inhibitors, an extensive lead optimization was performed on piperazinyl-pyrimidine analogues, which are structurally related to this compound. nih.gov This involved designing, synthesizing, and investigating a hundred analogues for their antiviral activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov Such studies often lead to the identification of key chemical features required for potent inhibition and a favorable safety profile. nih.gov

The following table presents examples of lead optimization studies involving the this compound core or related structures, highlighting the target and the outcome of the optimization.

| Target | Compound Series | Optimization Goal | Outcome | Reference |

| GSK3β | Pyrazine and diphenylmethylpiperazine hybrids | Develop multi-target-directed ligands for Alzheimer's disease | Identification of a lead molecule for further optimization | nih.gov |

| Histone Deacetylases (HDACs) | Pyrazine linked 2-aminobenzamides | Develop selective class I HDAC inhibitors | Identification of potent and selective inhibitors with anti-leukemic activity | mdpi.com |

| Chikungunya virus (nsP1) | Piperazinyl-pyrimidine analogues | Develop potent and safe antiviral agents | Identification of lead compounds with favorable safety and metabolic stability | nih.gov |

| Mycobacterium tuberculosis | Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamides | Develop novel anti-tubercular agents | Discovery of compounds with significant activity against M. tuberculosis | nih.gov |

Computational Chemistry and Theoretical Studies

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting how a ligand, such as a derivative of 2-(piperazin-1-yl)pyrazine, might interact with a biological target at the atomic level.

The this compound moiety serves as a central linker in various biologically active molecules. Molecular docking studies have been performed to predict and rationalize the binding of these compounds to their respective protein targets.

In one notable study, a series of novel class-I selective histone deacetylase (HDAC) inhibitors were developed where a 2-aminobenzamide (B116534) group was linked to a central (piperazin-1-yl)pyrazine core. mdpi.comnih.gov Molecular docking and subsequent MD simulations were used to understand the structure-activity relationships (SAR) of these inhibitors. mdpi.comnih.gov The simulations helped to rationalize the in vitro data by showing how the compounds bind to HDAC1, 2, and 3. mdpi.com For instance, the most potent compounds were predicted to form key interactions within the active site of the enzymes, guiding further optimization. mdpi.comnih.gov

Similarly, derivatives of this compound have been investigated as potential antitubercular agents. Molecular docking studies of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives were conducted on the pantothenate synthetase of Mycobacterium tuberculosis. The results revealed potential binding modes, with the most active compounds showing strong interactions with key amino acid residues like MET-40, HIS-47, and VAL-187. rsc.org

In another context, analogs such as S-(-)-2-[[4-(napht-1-yl)piperazin-1-yl]-methyl]-1,4-dioxoperhydropyrrolo [1,2-a]pyrazine (CSP-2503) were designed as 5-HT1A receptor agonists based on computational models. researchgate.netnih.gov Computer simulations predicted that these ligands bind to key residues like Asp3.32, Thr5.39, Ser5.42, and Trp6.48 within the receptor's binding pocket. uab.catnih.gov

| Derivative Class | Protein Target | Key Interacting Residues | Docking Score (kcal/mol) | Reference |

|---|---|---|---|---|

| Pyrazine-2-carbonyl-piperazine | M. tuberculosis Pantothenate Synthetase | MET-40, HIS-47, VAL-187, GLN-164 | -9.6 | rsc.org |

| Pyrazine-linked 2-Aminobenzamides | Histone Deacetylase 1 (HDAC1) | Data not specified | Data not specified | mdpi.com |

| Arylpiperazine (CSP-2503) | 5-HT1A Receptor | Asp3.32, Thr5.39, Ser5.42, Trp6.48 | Data not specified | uab.catnih.gov |

Understanding the three-dimensional shape, or conformation, of a molecule is crucial as it dictates how it can fit into a protein's binding site. Conformational analysis of this compound and its analogs has been explored to determine their preferred shapes and flexibility.

Studies on related 1-arylpiperazines have utilized X-ray crystallography and the synthesis of rigid analogs to probe the bioactive conformation at serotonin (B10506) receptors. nih.gov For the serotonin agonist 1-(6-chloropyrazin-2-yl)piperazine, a close analog, findings suggest that the bioactive conformation is relatively coplanar. nih.gov The conformational analysis of another related structure, 3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one, indicates rotational flexibility around the bond connecting the piperazine (B1678402) and propanone moieties. vulcanchem.com

Molecular dynamics simulations, such as those performed on the HDAC inhibitors containing the (piperazin-1-yl)pyrazine linker, are essential for conformational analysis. mdpi.comnih.gov These simulations model the movement of the ligand within the binding site over time, assessing the stability of its conformation and interactions with the protein. mdpi.com

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which govern its reactivity and interactions.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and kinetic stability. nih.govrsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability. rsc.orgmdpi.com

For 2-hydrazinopyrazine, a compound structurally similar to this compound, DFT calculations showed that the HOMO orbital is primarily located on the pyrazine (B50134) ring, while the LUMO is spread across the entire molecule. rsc.org The transition of an electron from the HOMO to the LUMO represents a transfer of electron density from the pyrazine ring to the hydrazine (B178648) group. rsc.org The calculated HOMO-LUMO energy gap for this analog was found to be approximately 3.10 eV, indicating high stability. rsc.org Such analyses are crucial for predicting how this compound and its derivatives might participate in chemical reactions.

| Medium | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Gas Phase | -7.57782 | -4.47681 | 3.10101 | rsc.org |

| Water | -7.57789 | -4.47685 | 3.10104 | rsc.org |

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution across a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). nanobioletters.commdpi.com These maps are invaluable for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions like hydrogen bonding. mdpi.comchemrxiv.org

In MEP diagrams, red areas typically denote regions of high electron density (negative potential), often found around electronegative atoms like nitrogen and oxygen, which are prone to electrophilic attack. researchgate.netrsc.org Conversely, blue areas indicate electron-deficient regions (positive potential), usually around hydrogen atoms, which are susceptible to nucleophilic attack. nanobioletters.comchemrxiv.org For the pyrazine ring itself, MEP maps show negative potential near the nitrogen atoms and electron-deficient patches above the carbon atoms. researchgate.net In studies of related piperazine derivatives, the most negative regions are consistently found near nitrogen and oxygen atoms, identifying them as key sites for interaction with biological targets. chemrxiv.org

In Silico ADME Prediction and Pharmacophore Modeling

Predicting a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties early in the discovery process is crucial to avoid late-stage failures. nih.gov In silico tools provide a rapid and cost-effective way to estimate these properties.

For the promising HDAC inhibitors built on the this compound scaffold, in silico ADME and toxicity predictions were carried out using web-based applications such as PreADMET and ProTox-II. mdpi.com These tools calculate various physicochemical and pharmacokinetic parameters that determine a compound's drug-likeness. mdpi.com While specific data for the this compound core itself is not detailed, the study demonstrates the application of these predictive models in the development of its derivatives. mdpi.com

Pharmacophore modeling is another computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. This model then serves as a template for designing or screening for new active compounds. jbino.com The design of 5-HT1A receptor agonists based on arylpiperazine structures, including those related to this compound, was guided by such computational models and quantitative structure-activity relationship (QSAR) studies. researchgate.netnih.govuab.cat Similarly, pharmacophore models have been developed for other classes of piperazine derivatives to identify novel kinase inhibitors and other therapeutic agents. jbino.comresearchgate.net

| Property | Description | Prediction Tools | Reference |

|---|---|---|---|

| logP / logD | Measures of lipophilicity, affecting absorption and distribution. | PreADMET, ACD/Labs | mdpi.commdpi.com |

| Carcinogenicity | Predicts the potential to cause cancer. | Lazar, ProTox-II | mdpi.comresearchgate.netjapsonline.com |

| Mutagenicity | Predicts the potential to induce genetic mutations. | Lazar, ProTox-II | mdpi.comresearchgate.netjapsonline.com |

| Hepatotoxicity | Predicts the potential to cause liver damage. | ADMET Predictor, ProTox-II | mdpi.comresearchgate.net |

Ligand Efficiency and Lipophilic Efficiency Calculations

In the realm of computational chemistry and theoretical studies, ligand efficiency (LE) and lipophilic efficiency (LipE) are critical metrics for the evaluation and optimization of drug candidates. These indices provide a way to assess the quality of a compound's binding affinity in relation to its size and lipophilicity, respectively. This allows for a more nuanced comparison between different molecules, guiding the development of potent and drug-like compounds.

Ligand efficiency (LE) is a measure of the binding energy per non-hydrogen atom of a molecule. It is a valuable tool in fragment-based drug discovery (FBDD) for identifying small molecules that bind to a biological target with high efficiency. nih.govresearchgate.net The goal is to maximize the binding affinity contributed by each atom of the ligand, ensuring that the molecule's size is efficiently utilized for target interaction. A higher LE value suggests a more optimal fit and interaction with the target protein. whiterose.ac.uk The binding energy (ΔG) can be calculated from the inhibition constant (Ki) or IC50 value, and the LE is then derived by normalizing this value by the number of non-hydrogen atoms (N). acs.org

Lipophilic efficiency (LipE), also referred to as lipophilic ligand efficiency (LLE), relates the potency of a compound to its lipophilicity, commonly expressed as logP or cLogP. nih.govnih.gov It is calculated as the difference between the negative logarithm of the potency (e.g., pIC50) and the logP of the compound (LipE = pIC50 - logP). nih.gov This metric is particularly important in drug design as it helps in optimizing potency while controlling lipophilicity. nih.gov High lipophilicity can often lead to issues with solubility, metabolic instability, and off-target toxicity. Therefore, a high LipE value is desirable, as it indicates a compound that achieves high potency without excessive lipophilicity. semanticscholar.org The optimization of LipE was a guiding principle in the development of certain pantothenate kinase modulators. nih.gov

For a compound like this compound, these efficiency metrics are crucial in the context of structure-activity relationship (SAR) studies. For instance, in the development of inhibitors for targets like the tyrosine kinase 2 (TYK2), maintaining a good LipE was a key parameter during lead optimization of piperazine-containing compounds. semanticscholar.org Similarly, in the discovery of new histamine (B1213489) H4 receptor ligands, ligand efficiency was calculated for heterocyclic fragments to guide the design process. acs.org

Interactive Data Table: Illustrative Ligand and Lipophilic Efficiency Calculations

This table presents hypothetical data for this compound and related analogs to demonstrate the application of LE and LipE calculations. The values are for illustrative purposes only and are not based on experimental results.

| Compound | Structure | IC50 (nM) | pIC50 | cLogP | Heavy Atoms | Ligand Efficiency (LE) | Lipophilic Efficiency (LipE) |

| This compound | 500 | 6.3 | 1.5 | 10 | 0.63 | 4.8 | |

| Analog A | 250 | 6.6 | 2.0 | 12 | 0.55 | 4.6 | |

| Analog B | 100 | 7.0 | 1.8 | 11 | 0.64 | 5.2 | |

| Analog C | 800 | 6.1 | 2.5 | 13 | 0.47 | 3.6 |

In this illustrative table, Analog B would be considered a promising candidate due to its improved potency, high ligand efficiency, and superior lipophilic efficiency compared to the parent compound and other analogs. This type of analysis allows medicinal chemists to make data-driven decisions to optimize lead structures.

Preclinical Pharmacokinetic and Metabolic Studies

Absorption Studies in Preclinical Models

Absorption studies are designed to determine the extent and rate at which a compound enters the systemic circulation after administration. For orally administered drugs, this involves crossing the gastrointestinal epithelium.

Permeability is a key determinant of oral absorption. In vitro models are commonly used for initial screening. A standard method is the Caco-2 cell permeability assay, which uses a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer of enterocytes, mimicking the intestinal barrier. Compounds are classified based on their apparent permeability coefficient (Papp).

While specific data for 2-(Piperazin-1-yl)pyrazine is not available, a hypothetical permeability assessment would likely classify it based on its physicochemical properties. Given its relatively small size and polar surface area, it might be expected to have moderate to good permeability.

Table 1: Hypothetical Permeability Classification

| Papp (x 10⁻⁶ cm/s) | Classification |

|---|---|

| < 1 | Low |

| 1 - 10 | Moderate |

Oral bioavailability (F%) is the fraction of an orally administered dose of unchanged drug that reaches the systemic circulation. It is determined by comparing the plasma concentrations of the drug following oral and intravenous administration. Studies are typically conducted in at least two preclinical species (e.g., rat and dog) to assess inter-species variability.

No specific oral bioavailability data for this compound has been published. Such a study would provide crucial information on the combined effects of absorption and first-pass metabolism.

Distribution Studies in Preclinical Models

Distribution studies describe how a compound reversibly transfers from the bloodstream to various tissues and organs in the body.

After absorption, a compound distributes to different tissues at different rates and extents. Tissue distribution studies, often conducted in rodents using radiolabeled compounds, provide information on which organs or tissues the compound accumulates in. This is important for understanding both efficacy and potential toxicity. There is no published data on the tissue distribution of this compound.

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its distribution and availability to interact with its target and to be metabolized and excreted. Only the unbound fraction is pharmacologically active. In vitro methods like equilibrium dialysis or ultrafiltration are used to determine the percentage of protein binding.

The plasma protein binding of this compound has not been reported. Compounds with its structural features can exhibit a range of binding affinities.

Table 2: General Classification of Plasma Protein Binding

| Percent Bound | Classification |

|---|---|

| < 90% | Low |

| 90% - 99% | Moderate |

Biotransformation Pathways and Metabolite Identification

Biotransformation, or metabolism, is the process by which the body chemically modifies a compound, primarily in the liver. This is a crucial determinant of a compound's duration of action and can lead to the formation of active or inactive metabolites. In vitro studies using liver microsomes or hepatocytes from different species (including human) are used to identify the major metabolic pathways and the cytochrome P450 (CYP) enzymes involved. In vivo studies in preclinical species are then used to identify the major circulating and excreted metabolites.

The metabolic fate of the this compound moiety is typically studied in the context of the larger drug molecules it is part of. Common metabolic pathways for piperazine-containing compounds include N-dealkylation, oxidation of the piperazine (B1678402) ring to form lactams, and ring opening. Aromatic systems like pyrazine (B50134) can undergo hydroxylation. However, a definitive metabolic map for this compound itself is not available in the public domain.

Table 3: Common Biotransformation Reactions

| Reaction Type | Description |

|---|---|

| Oxidation | Addition of oxygen or removal of hydrogen. Often mediated by CYP enzymes. |

| N-dealkylation | Removal of an alkyl group from a nitrogen atom. |

| Hydroxylation | Addition of a hydroxyl (-OH) group. |

| Glucuronidation | Conjugation with glucuronic acid to increase water solubility for excretion. |

Excretion Profiles in Preclinical Models

There is no specific information available in the searched literature regarding the excretion profiles of this compound in preclinical models.

Potential for Drug-Drug Interactions (e.g., CYP Inhibition/Induction)

Direct studies on the potential for this compound to cause drug-drug interactions through CYP inhibition or induction have not been reported. However, the potential for such interactions can be inferred from the behavior of other piperazine-containing compounds.

As mentioned, some piperazine derivatives have been identified as mechanism-based inactivators of CYP3A4 and CYP2D6 nih.govnih.govresearchgate.net. Mechanism-based inactivation is an irreversible inhibition of an enzyme, which can lead to significant drug-drug interactions. The inhibition of these two major CYP isozymes is of clinical importance as they are responsible for the metabolism of a large proportion of marketed drugs nih.govresearchgate.net. This suggests that if this compound interacts with these enzymes in a similar manner, it could have a high potential for drug-drug interactions. The general class of piperazine compounds has been noted for its interactions with CYP enzymes drugbank.com.

Preclinical Toxicological Assessment of 2 Piperazin 1 Yl Pyrazine

The preclinical toxicological assessment of a chemical compound is a critical step in evaluating its safety profile before it can be considered for further development. This process involves a series of in vitro and in vivo studies designed to identify potential hazards to human health. The following sections detail the toxicological evaluation of the compound 2-(Piperazin-1-yl)pyrazine based on available scientific literature.

Analytical Methodologies for Research

The comprehensive characterization and quantification of 2-(piperazin-1-yl)pyrazine and its derivatives are crucial for research and development. A suite of sophisticated analytical methodologies is employed to elucidate its structure, determine its purity, quantify its presence in complex mixtures, and characterize its solid-state properties.

Future Perspectives and Research Trajectories

Exploration of Novel Therapeutic Applications Beyond Current Scope

The pyrazine (B50134) nucleus is a common feature in a variety of biologically active compounds, exhibiting a wide range of pharmacological effects including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. mdpi.comnih.gov Derivatives of 2-(piperazin-1-yl)pyrazine are being actively investigated for their potential in several therapeutic areas.